N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide
Description
The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide features a benzo[c][1,2,5]thiadiazole core substituted with two methyl groups at the 1- and 3-positions, a sulfonamide group at the 5-position, and a 5-ethylthiophene moiety. This structure combines a sulfonamide pharmacophore with a bicyclic heteroaromatic system, which is hypothesized to enhance biological activity, particularly in therapeutic contexts such as enzyme inhibition or anticancer applications. However, detailed pharmacological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S3/c1-4-11-6-8-14(22-11)23(18,19)15-10-5-7-12-13(9-10)17(3)24(20,21)16(12)2/h5-9,15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFENLMIXXLOPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article details the biological properties of this compound, including its synthesis, mechanisms of action, and implications for medicinal chemistry.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₃S |
| Molecular Weight | 295.36 g/mol |
| CAS Number | 2034544-31-3 |
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the thiadiazole ring and functionalization with sulfonamide groups. These synthetic pathways are crucial for optimizing yield and purity while ensuring the biological activity of the final product.
Research indicates that compounds with similar structural frameworks often exhibit significant biological activities such as:
- Antimicrobial Properties : Many thiadiazole derivatives have shown potential in inhibiting bacterial growth and fungal infections.
- Anti-inflammatory Effects : Compounds like this sulfonamide derivative may modulate inflammatory pathways, offering therapeutic avenues for conditions such as arthritis.
The exact mechanisms remain under investigation but may involve interference with specific enzymatic pathways or receptor interactions.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Acetylcholinesterase Inhibition : A study on thiazole-based derivatives demonstrated that certain compounds exhibited potent acetylcholinesterase (AChE) inhibitory activity with IC50 values as low as 103.24 nM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antiproliferative Activity : Another research project evaluated various benzothiazole derivatives for their antiproliferative effects on cancer cell lines. Some derivatives showed moderate to strong inhibition of cell proliferation in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .
Comparative Analysis
To better understand the efficacy of this compound compared to other known compounds, a table summarizing key findings from related studies is provided below:
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including multidrug-resistant organisms. Its structural features may allow it to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide demonstrates cytotoxic effects on different cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : Compounds containing thiadiazole moieties have been linked to anti-inflammatory activities. This particular compound could potentially reduce inflammation through modulation of pro-inflammatory cytokines.
Antimicrobial Efficacy
A study evaluated the antibacterial activity of this compound against various strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of commonly used antibiotics like penicillin.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Cytotoxicity Studies
In vitro cytotoxicity assessments were conducted using the MTT assay on several cancer cell lines including HepG2 and MCF7. The compound exhibited IC50 values indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15 |
| MCF7 | 20 |
Anti-inflammatory Activity
In a comparative study assessing the anti-inflammatory properties of various thiadiazole derivatives, this compound showed notable inhibition of nitric oxide production in LPS-stimulated macrophages.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues of Benzo[c][1,2,5]thiadiazole Derivatives
Fluorinated Analogues
A closely related compound, 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide (CAS: 2034454-96-9), shares the benzo[c][1,2,5]thiadiazole core and sulfonamide group but differs in substituents. It features a 6-fluoro group and a 3-methyl substitution on the benzo ring, compared to the 1,3-dimethyl groups in the target compound .
| Property | Target Compound | Fluorinated Analogue (CAS: 2034454-96-9) |
|---|---|---|
| Molecular Formula | C₁₅H₁₈N₃O₄S₃ | C₁₅H₁₈FN₃O₄S₃ |
| Molecular Weight | 419.5 g/mol | 419.5 g/mol |
| Key Substituents | 1,3-dimethyl benzo ring | 6-fluoro, 3-methyl benzo ring |
| Pharmacological Data | Not reported | Not reported |
However, the absence of activity data limits direct comparisons.
Thiazole and Thiadiazole Derivatives
Compounds with thiazole or thiadiazole cores, though structurally distinct from benzo[c][1,2,5]thiadiazole, exhibit relevant sulfonamide functionalities and anticancer activity. For example:
- Compound 7b (from ): A thiazole-thiadiazole hybrid with an IC₅₀ of 1.61 ± 1.92 μg/mL against HepG-2 cells .
- Compound 11 (from ): A thiazole derivative with an IC₅₀ of 1.98 ± 1.22 μg/mL .
The superior activity of Compounds 7b and 11 suggests that sulfonamide-thiazole hybrids may offer enhanced cytotoxicity, though structural differences (e.g., bicyclic vs. monocyclic cores) likely influence target specificity.
Sulfonamide-Appended Thiadiazole Derivatives
highlights 1,3,4-thiadiazole sulfonamides such as 7b (4-[5-(1-((4-(dimethylamino)benzylidene)hydrazineylidene)ethyl)-2-imino-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide), which features a dimethylamino group to enhance solubility . While these compounds lack the benzo[c][1,2,5]thiadiazole core, their sulfonamide-thiadiazole framework provides insights into structure-activity relationships:
The dimethylamino group in Compound 7b may improve membrane permeability, a feature absent in the target compound.
Q & A
Q. What synthetic strategies are commonly employed for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Core heterocycle preparation : Formation of the benzo[c][1,2,5]thiadiazole moiety via cyclization of substituted benzene precursors under oxidative conditions.
- Sulfonamide coupling : Reaction of the benzo[c]thiadiazole intermediate with 5-ethylthiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage . Key reaction parameters include temperature control (0–25°C for coupling) and inert atmospheres to prevent side reactions.
Q. How is structural characterization performed for this compound?
Post-synthesis characterization involves:
- Spectroscopic methods : ¹H/¹³C NMR to confirm substituent positions and purity, IR for functional group analysis (e.g., S=O stretching at ~1150–1350 cm⁻¹), and mass spectrometry for molecular weight validation.
- Elemental analysis : To verify stoichiometry and purity (>95% required for pharmacological studies) .
Q. What biological activities are associated with this compound?
While direct data is limited, structurally analogous benzo[c]thiadiazole sulfonamides exhibit:
- Antimicrobial activity : Inhibition of bacterial/fungal growth via disruption of cell wall synthesis (MIC values: 2–8 µg/mL for Gram-positive strains).
- Enzyme inhibition : Interaction with ATP-binding sites of kinases or proteases, validated via molecular docking .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance sulfonamide coupling efficiency?
Systematic optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity of the amine group.
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation.
- Stoichiometric adjustments : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material .
Q. What experimental designs address contradictions in reported biological activity data?
Conflicting results (e.g., variable IC₅₀ values in kinase assays) are resolved by:
- Standardized assays : Replicating studies under identical conditions (e.g., ATP concentration, pH).
- Structural analogs : Synthesizing derivatives with controlled substituent variations (e.g., replacing ethyl with methyl groups) to isolate activity trends .
Q. How does molecular docking inform target identification for this compound?
Computational workflows include:
- Protein preparation : Retrieving target structures (e.g., PDB IDs) and optimizing hydrogen bonding networks.
- Docking simulations : Using AutoDock Vina to assess binding affinities (ΔG values ≤ -7 kcal/mol indicate strong interactions).
- Validation : Cross-referencing with mutagenesis studies to confirm critical binding residues .
Q. What strategies mitigate solubility challenges in in vitro assays?
Poor aqueous solubility is addressed via:
Q. How are regiochemical outcomes controlled during heterocycle synthesis?
Regioselectivity in benzo[c]thiadiazole formation is achieved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
